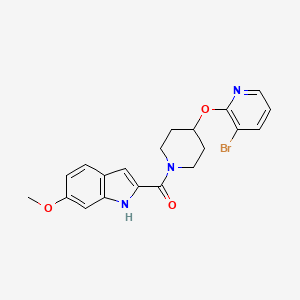

(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone

Description

Properties

IUPAC Name |

[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrN3O3/c1-26-15-5-4-13-11-18(23-17(13)12-15)20(25)24-9-6-14(7-10-24)27-19-16(21)3-2-8-22-19/h2-5,8,11-12,14,23H,6-7,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVUUIPGUKYURIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(CC3)OC4=C(C=CC=N4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone typically involves multiple steps:

Formation of the Bromopyridine Intermediate: The starting material, 3-bromopyridine, is often synthesized through bromination of pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Coupling with Piperidine: The bromopyridine intermediate is then reacted with piperidine in the presence of a base such as potassium carbonate (K2CO3) to form the piperidinyl bromopyridine derivative.

Indole Derivative Formation: The indole moiety is introduced through a coupling reaction with 6-methoxyindole, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.

Final Coupling: The final step involves the coupling of the piperidinyl bromopyridine derivative with the indole derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, which can be oxidized to form various quinonoid structures.

Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, potentially converting it to an alcohol.

Substitution: The bromine atom in the bromopyridine moiety can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield quinonoid derivatives, while reduction of the methanone group can produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, (4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone is studied for its potential pharmacological properties. Compounds with similar structures have shown activity against various biological targets, including enzymes and receptors involved in disease pathways .

Industry

In the industrial sector, this compound could be used in the development of new pharmaceuticals, agrochemicals, or materials with specific properties. Its ability to undergo various chemical reactions makes it a valuable component in the synthesis of high-value products.

Mechanism of Action

The mechanism of action of (4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone is not fully elucidated, but it is believed to interact with specific molecular targets such as enzymes or receptors. The indole moiety, in particular, is known to bind to various biological targets, potentially modulating their activity . The bromopyridine and piperidine groups may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below compares the target compound with structurally related analogs from the literature:

Key Observations

Halogen Substituents (Bromo vs. Fluoro)

- Bromine : In the target compound and ’s bromophenyl analog, bromine enhances antioxidant activity (79.05% in pyridin-2-ones) . This is attributed to bromine’s capacity for halogen bonding and increased lipophilicity (logP ~3.5), which may improve membrane permeability.

- Fluorine : The fluoro analog in exhibits lower steric hindrance and higher electronegativity, favoring interactions with polar residues in target proteins .

Heterocyclic Core (Piperidine vs. Piperazine)

- Piperazine : The analog in has an additional nitrogen, increasing solubility (logS ~-3.2 vs. -4.1 for piperidine) due to protonation at physiological pH .

Methoxyindole vs. Other Aryl Groups

Molecular Docking and Binding Affinity

- In , bromophenyl derivatives exhibited strong binding to antioxidant enzymes (e.g., NADPH oxidase, RMSD ~1.2 Å), driven by halogen bonds . The target compound’s bromopyridine may similarly engage with catalytic residues.

- Piperidine-linked methanones in showed affinity for kinase targets (ΔG ~-9.2 kcal/mol), highlighting the scaffold’s versatility in drug design .

Biological Activity

The compound (4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone is a synthetic organic molecule that has attracted significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 379.254 g/mol. Its structure includes a bromopyridine moiety, a piperidine ring, and an indole derivative, which collectively may confer unique pharmacological properties.

Antimicrobial Activity

Research indicates that compounds with similar structural features often exhibit antimicrobial properties. For instance, derivatives containing bromopyridine have been noted for their antibacterial effects against various Gram-positive and Gram-negative bacteria. The presence of the piperidine ring may enhance the overall bioactivity by improving solubility and interaction with biological targets.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Bromopyridine | Bromine-substituted pyridine | Antimicrobial properties |

| Piperidine Derivatives | Contain piperidine ring | Analgesic and anti-inflammatory |

| Indole Derivatives | Indole ring structure | Anticancer activity |

Anticancer Potential

The compound has been evaluated for its anticancer properties. A study on structurally similar compounds found that certain piperidine derivatives inhibit Na+/K(+)-ATPase activity in cancer cells, suggesting potential for therapeutic applications in oncology . The unique combination of the piperidine and indole structures may enhance its efficacy against specific cancer cell lines.

Case Studies

- In vitro Studies : In vitro tests conducted on various derivatives have shown that compounds similar to this compound exhibit significant growth inhibition against human cancer cell lines, including glioma and melanoma .

- Mechanism of Action : The mechanism by which this compound exerts its biological effects is likely multifaceted, involving interactions with multiple cellular pathways. For instance, some studies suggest that the bromine substituent enhances the compound's ability to disrupt cellular processes critical for cancer cell survival .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison can be drawn with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl | Thiazole ring with piperidine | Inhibits Na+/K(+)-ATPase |

| 3-Bromo-5-methoxy-piperidin derivatives | Methoxy group on piperidine | Antimicrobial and anticancer |

The uniqueness of this compound lies in its combination of these three distinct structural elements—bromopyridine, piperidine, and indole—which may confer unique pharmacological properties not found in other similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.